An In-depth Technical Guide to trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA) for Researchers and Drug Development Professionals
An In-depth Technical Guide to trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA) for Researchers and Drug Development Professionals
In the landscape of modern chemical analysis and pharmaceutical development, the precise control of metal ions is not merely a technical detail but a cornerstone of efficacy, stability, and safety. Among the arsenal of chelating agents available to the discerning scientist, trans-1,2-Cyclohexanediaminetetraacetic acid, commonly known as CDTA, stands out as a powerful and versatile tool. This guide provides an in-depth exploration of CDTA, from its fundamental properties to its practical applications in research and drug development, grounded in scientific principles and field-proven insights.
Introduction to a Superior Chelator: Understanding CDTA
trans-1,2-Cyclohexanediaminetetraacetic acid is a polyamino carboxylic acid, structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA). However, the incorporation of a cyclohexane ring into its backbone imparts a conformational rigidity that results in significantly more stable metal complexes. This enhanced stability is the primary driver for its selection in a variety of demanding applications.
The most commonly available form is the trans-1,2-Cyclohexanediaminetetraacetic acid monohydrate , with the definitive CAS Number 125572-95-4 .[1][2][3][4] It is crucial for researchers to use this specific CAS number to ensure the procurement of the correct isomeric form for reproducible and reliable results.
Chemical and Physical Properties at a Glance
A thorough understanding of the physicochemical properties of CDTA is essential for its effective application.
| Property | Value | Source(s) |
| CAS Number | 125572-95-4 (Monohydrate) | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₂N₂O₈·H₂O | [1] |
| Molecular Weight | 364.35 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 213-216 °C | |
| Solubility | Slightly soluble in water; soluble in alkaline solutions such as 1N NaOH. Insoluble in most common organic solvents. | [6] |
Synonyms for this compound include:
-
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate
-
CyDTA monohydrate
-
1,2-Cyclohexylenedinitrilotetraacetic acid monohydrate
The Chelation Chemistry of CDTA: A Deeper Dive
The efficacy of CDTA as a chelating agent lies in its ability to form strong, 1:1 stoichiometric complexes with a wide array of di- and trivalent metal ions. The two nitrogen atoms and four carboxylate groups act as electron-pair donors, effectively enveloping the metal ion in a stable, cage-like structure.
The key advantage of CDTA over EDTA stems from the pre-organized structure enforced by the cyclohexane backbone. This reduces the entropic penalty upon chelation, leading to higher formation constants (log K) for its metal complexes.
A Comparative Look at Stability Constants
The choice between CDTA and EDTA often hinges on the required stability of the metal complex. The following table provides a comparison of the logarithmic stability constants (log K) for some pharmaceutically relevant metal ions.
| Metal Ion | log K (CDTA) | log K (EDTA) |
| Ca²⁺ | 12.5 | 10.7 |
| Mg²⁺ | 10.3 | 8.7 |
| Fe³⁺ | 29.3 | 25.1 |
| Cu²⁺ | 21.3 | 18.8 |
| Zn²⁺ | 18.7 | 16.5 |
| Pb²⁺ | 19.7 | 18.0 |
| Cd²⁺ | 19.3 | 16.5 |
| Mn²⁺ | 16.8 | 14.0 |
Note: These are representative values and can vary with experimental conditions such as temperature and ionic strength.
The consistently higher log K values for CDTA complexes underscore its superior chelating strength, which is a critical factor in applications requiring the sequestration of strongly bound or trace-level metal ions.
Synthesis and Purification: From Precursor to High-Purity Reagent
For applications in pharmaceutical analysis and formulation, the purity of CDTA is paramount. The synthesis of CDTA begins with its precursor, trans-1,2-diaminocyclohexane . The process generally involves the carboxymethylation of the diamine using a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under alkaline conditions.
Figure 1: Simplified Synthesis Pathway of CDTA
Purification is a critical step to remove unreacted starting materials, by-products, and the cis-isomer. Recrystallization from water or aqueous ethanol mixtures is a common and effective method for obtaining high-purity CDTA suitable for pharmaceutical applications.[7]
Applications in Drug Development and Quality Control
The superior chelating properties of CDTA make it an invaluable tool in various stages of drug development, from formulation to quality control.
Stabilization of Drug Formulations
Trace metal ions, often introduced through raw materials, manufacturing equipment, or container closure systems, can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs).[8] This is a significant concern for the stability and shelf-life of liquid and semi-solid formulations.
CDTA acts as a potent stabilizer by sequestering these pro-oxidant metal ions, such as Fe²⁺/Fe³⁺ and Cu⁺/Cu²⁺, rendering them catalytically inactive.[9] Its use is particularly beneficial in formulations containing oxidation-prone moieties. For instance, in biologic drug formulations, where proteins can be susceptible to metal-catalyzed oxidation, the inclusion of a strong chelating agent like CDTA can be a critical formulation strategy.[10][11][12][13][14]
Causality in Experimental Choice: The decision to use CDTA over EDTA in a formulation is often driven by the need for a more robust stabilization against particularly stubborn or high-affinity metal contaminants. The higher stability constants of CDTA-metal complexes ensure a more complete and persistent sequestration of the problematic ions, even at low concentrations.
Analytical Applications in Pharmaceutical Quality Control
The precise and accurate determination of metal content is a critical aspect of pharmaceutical quality control. CDTA's ability to form well-defined, stable complexes makes it an excellent reagent in analytical chemistry.
Complexometric titration with CDTA is a reliable method for the quantitative determination of various metal ions in pharmaceutical samples.[15][16][17][18] The sharp and stoichiometric formation of the metal-CDTA complex allows for a precise endpoint determination, often visualized with a metal-ion indicator.
Self-Validating System: A properly conducted complexometric titration is inherently self-validating. The use of a standardized CDTA solution, a suitable pH buffer to ensure complete complexation, and a specific metal-ion indicator that provides a sharp color change at the equivalence point all contribute to the accuracy and reliability of the method.
Experimental Protocol: Complexometric Titration of Zinc in a Pharmaceutical Preparation
This protocol outlines a general procedure for the determination of zinc content, a common element in some pharmaceutical formulations, using CDTA.
1. Principle: Zinc ions (Zn²⁺) form a stable, colorless complex with CDTA. The endpoint of the titration is detected using a metal-ion indicator, such as Eriochrome Black T, which changes color from wine-red (in the presence of free Zn²⁺) to blue (when all Zn²⁺ is complexed by CDTA).
2. Reagents and Materials:
-
Standardized 0.05 M CDTA solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator solution
-
Zinc-containing sample, accurately weighed and dissolved to a known volume
-
Deionized water
3. Step-by-Step Methodology:
- Sample Preparation: Accurately weigh a quantity of the powdered pharmaceutical preparation expected to contain a known amount of zinc. Dissolve the sample in a suitable solvent (e.g., dilute acid) and dilute to a precise volume in a volumetric flask.
- Aliquot Preparation: Pipette a known volume of the sample solution into a conical flask.
- Buffering: Add a sufficient volume of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10. This is crucial as the stability of the Zn-CDTA complex is pH-dependent.
- Indicator Addition: Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a distinct wine-red color, indicating the formation of the Zn-indicator complex.
- Titration: Titrate the sample solution with the standardized 0.05 M CDTA solution with constant stirring.
- Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from wine-red to a clear blue. This indicates that all the zinc ions have been complexed by the CDTA.
- Calculation: Calculate the concentration of zinc in the original sample based on the volume of CDTA solution used, its molarity, and the initial sample weight and dilutions.
4. Rationale for Experimental Choices:
-
pH 10 Buffer: The formation of the Zn-EDTA complex is quantitative at this pH. At lower pH values, the carboxylate groups of CDTA would be protonated, reducing its chelating efficiency.
-
Eriochrome Black T: This indicator forms a less stable complex with zinc than CDTA does. Therefore, during the titration, CDTA will displace the indicator from the zinc ions, leading to a sharp color change at the endpoint.
Figure 2: Workflow for Complexometric Titration of Zinc using CDTA
In the analysis of complex pharmaceutical matrices, interfering metal ions can co-react with the titrant or analytical reagent, leading to inaccurate results. CDTA can be employed as a masking agent to selectively chelate and "hide" these interfering ions.[19][20][21]
Causality in Experimental Choice: The choice of CDTA as a masking agent is dictated by its high stability constants with a broad range of metals. By forming highly stable complexes with interfering ions, it effectively removes them from the reaction, allowing for the selective determination of the analyte of interest. The pH of the solution can be adjusted to fine-tune the masking effect, leveraging the pH-dependent stability of different metal-CDTA complexes.
Spectroscopic Characterization of CDTA
For quality control and research purposes, spectroscopic techniques are essential for confirming the identity and purity of CDTA.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of CDTA. The ¹H NMR spectrum will show characteristic signals for the protons on the cyclohexane ring and the acetate arms. The ¹³C NMR will similarly display distinct peaks for the different carbon environments.[5]
-
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is useful for identifying the functional groups present in the CDTA molecule. Key vibrational bands include those for the O-H and C=O stretches of the carboxylic acid groups, as well as C-N and C-H stretches.[22][23][24]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling CDTA. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, CDTA is considered to be a low-hazard substance, but appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[2]
Conclusion: The Enduring Utility of a Powerful Chelator
trans-1,2-Cyclohexanediaminetetraacetic acid is a testament to the profound impact that subtle structural modifications can have on chemical reactivity and utility. Its enhanced chelating ability compared to EDTA makes it an indispensable tool for researchers, scientists, and drug development professionals. Whether it is ensuring the long-term stability of a life-saving biologic, accurately quantifying the mineral content of a pharmaceutical formulation, or masking interfering ions in a complex analytical procedure, CDTA provides a level of control and reliability that is essential for advancing scientific discovery and ensuring the quality and safety of medicines. As the demands for precision and robustness in pharmaceutical science continue to grow, the importance of high-performance chelating agents like CDTA is set to increase in tandem.
References
-
PubChem. Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans-. [Link]
-
NIST WebBook. trans-1,2-Cyclohexanediamine. [Link]
-
PubMed. Heavy metals testing in active pharmaceutical ingredients: an alternate approach. [Link]
-
Indian Journal of Pharmaceutical Sciences. Determination of heavy metals in selected drug substances by inductively coupled plasma – mass spectrometry. [Link]
-
ResearchGate. FT-IR spectra of 1,2-cyclohexane diamine tetraacetic acid (CyDTA) solid (a) and in aqueous solution (b). [Link]
-
Pharm D Guru. Complexometric Titrations. [Link]
-
Royal Society of Chemistry. Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. [Link]
-
ResearchGate. Heavy metals testing in active pharmaceutical ingredients: An alternate approach. [Link]
-
Pharmacy Infoline. Masking and demasking reagents in Complexometric titration. [Link]
-
SlideShare. Complexometric Titration. [Link]
-
Wikipedia. Complexometric titration. [Link]
-
ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]
-
ResearchGate. Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions. [Link]
-
PubMed. Stabilization of pharmaceuticals to oxidative degradation. [Link]
-
PubMed Central. Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples. [Link]
-
SpectraBase. 1,2-Cyclohexanediamine - Optional[1H NMR] - Spectrum. [Link]
-
PubMed Central. Biologics: the role of delivery systems in improved therapy. [Link]
-
SlidePlayer. Complexometric Titration II. [Link]
-
ResearchGate. Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]
-
PubMed. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface. [Link]
-
Pharmaguideline. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate. [Link]
-
PubMed. Edetate Disodium as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer. [Link]
-
Gattefossé. Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. [Link]
-
Chemistry LibreTexts. Complexation Titration. [Link]
-
PubMed. Critical considerations in the formulation development of parenteral biologic drugs. [Link]
-
ResearchGate. Conditional stability constants of metal–EDTA complexes. [Link]
-
PharmRecord. Complexometric titration. [Link]
-
PubMed Central. Advancements in the co-formulation of biologic therapeutics. [Link]
-
ResearchGate. Biodegradation of chelating agents: EDTA, DTPA, PDTA, NTA, and EDDS. [Link]
-
ResearchGate. Protonation and overall stability constants of EDTA, MGDA and PDA with.... [Link]
-
PubMed. Stabilization challenges and formulation strategies associated with oral biologic drug delivery systems. [Link]
-
ResearchGate. Advancements in the co-formulation of biologic therapeutics. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. trans-1,2-Cyclohexanediaminetetraacetic Acid | 125572-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. strem.com [strem.com]
- 4. trans-1,2-Cyclohexanediaminetetraacetic Acid Monohydrate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans- | C14H24N2O9 | CID 2723844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of pharmaceuticals to oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biologics: the role of delivery systems in improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edetate Disodium as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical considerations in the formulation development of parenteral biologic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancements in the co-formulation of biologic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stabilization challenges and formulation strategies associated with oral biologic drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 18. pharmrecord.com [pharmrecord.com]
- 19. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 20. Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
- 22. trans-1,2-Cyclohexanediamine [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. B22928.14 [thermofisher.com]
